

# Etripamil's Effect on Sinoatrial (SA) Node Function: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Etripamil |           |  |  |  |
| Cat. No.:            | B607387   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Etripamil is a novel, fast-acting, intranasally administered L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for the electrical conduction system of the heart. While the therapeutic effect of etripamil in PSVT is predominantly mediated through its action on the atrioventricular (AV) node, its classification as a calcium channel blocker necessitates an examination of its effects on the sinoatrial (SA) node, the heart's natural pacemaker. This technical guide provides an indepth analysis of the current understanding of etripamil's impact on SA node function, drawing from preclinical and clinical data. The available evidence suggests that while etripamil has a profound effect on the AV node, it does not produce clinically significant adverse effects on the SA node at therapeutic doses used for PSVT treatment.

## Introduction to Etripamil and Sinoatrial Node Physiology

**Etripamil** is a non-dihydropyridine calcium channel blocker designed for rapid absorption through the nasal mucosa, allowing for self-administration by patients at the onset of PSVT symptoms[1]. The primary therapeutic target of **etripamil** in PSVT is the AV node, where it



slows conduction and increases the refractory period, thereby interrupting the re-entrant circuit responsible for the tachycardia[1][2].

The SA node, located in the right atrium, is responsible for generating the electrical impulses that initiate each heartbeat. The automaticity of SA nodal cells is dependent on a complex interplay of ion channels, including L-type calcium channels. These channels contribute to the upstroke of the action potential in SA nodal cells. Therefore, agents that block L-type calcium channels have the potential to modulate SA node function, primarily by decreasing the sinus rate.

# Preclinical and Clinical Evidence of Etripamil's Cardiac Effects Preclinical Data

Studies in conscious telemetered cynomolgus monkeys have provided insights into the dose-dependent cardiovascular effects of intravenous **etripamil**.

Table 1: Cardiovascular Effects of Intravenous Etripamil in Cynomolgus Monkeys

| Dose (mg/kg) | Mean Maximum PR Interval Prolongation (%) |
|--------------|-------------------------------------------|
| 0 (Placebo)  | 4.53                                      |
| 0.025        | 6.60                                      |
| 0.05         | 6.15                                      |
| 0.15         | 12.13                                     |
| 0.3          | 27.38                                     |

Source: Data extracted from preclinical studies.

#### **Clinical Trial Data**

The clinical development of **etripamil** has focused on its efficacy and safety in terminating AV nodal-dependent PSVT. The NODE series of clinical trials (NODE-1, NODE-301, NODE-302,



NODE-303) and the RAPID trial have generated a substantial amount of data on heart rate reduction during PSVT and conversion to sinus rhythm.

Table 2: Heart Rate Reduction in PSVT Patients Treated with **Etripamil** (70 mg Nasal Spray) vs. Placebo in the NODE-301 Study

| Time Post-Dose | Mean Heart Rate<br>Reduction from Baseline<br>(bpm) - Etripamil | P-value vs. Placebo |
|----------------|-----------------------------------------------------------------|---------------------|
| 3 minutes      | -10 ± 1.2                                                       | <0.03               |
| 10 minutes     | -16 ± 2.1                                                       | <0.0001             |
| 30 minutes     | -14 ± 3.4                                                       | <0.0002             |
| 40 minutes     | -13 ± 2.9                                                       | <0.004              |

Source: Data from the NODE-301 study post-hoc analysis[3].

Table 3: Conversion of PSVT to Sinus Rhythm with **Etripamil** (70 mg Nasal Spray) in Pivotal Clinical Trials

| Trial    | Etripamil<br>Conversion<br>Rate at 30 min<br>(%) | Placebo<br>Conversion<br>Rate at 30 min<br>(%) | Hazard Ratio<br>(95% CI) | P-value |
|----------|--------------------------------------------------|------------------------------------------------|--------------------------|---------|
| NODE-301 | 53.7                                             | 34.7                                           | 1.87 (1.09–3.22)         | 0.02    |
| RAPID    | 64.3                                             | 31.2                                           | 2.62 (1.66–4.15)         | <0.001  |
| NODE-302 | 60.2                                             | N/A (Open-label)                               | N/A                      | N/A     |

Source: Data from the NODE-301, RAPID, and NODE-302 studies[4].

While these data clearly demonstrate the potent effect of **etripamil** on the AV node, leading to termination of PSVT and a reduction in heart rate, they do not directly quantify the drug's effect on intrinsic SA node function. However, safety data from these trials is informative. The NODE-



301 study reported that no patients developed clinically significant sinus bradycardia following a test dose of **etripamil**.

### Signaling Pathways and Experimental Protocols Mechanism of Action at the AV Node

**Etripamil**'s primary therapeutic effect in PSVT is achieved by blocking L-type calcium channels in the AV node. This action slows down the conduction of electrical impulses and increases the refractory period of the AV nodal tissue, thereby interrupting the re-entrant tachycardia circuit.



Click to download full resolution via product page

Caption: Mechanism of Etripamil in AVNRT.

## Experimental Workflow for Phase 3 Clinical Trials (NODE-301 & RAPID)

The pivotal Phase 3 trials for **etripamil** followed a rigorous, patient-centric design to evaluate its efficacy and safety in an at-home setting.





Click to download full resolution via product page

Caption: Phase 3 Clinical Trial Workflow.

#### **Discussion on Sinoatrial Node Effects**







The direct effect of **etripamil** on the SA node has not been a primary focus of the clinical development program, given its targeted indication for AV nodal-dependent tachycardias. However, based on its mechanism of action as an L-type calcium channel blocker, some theoretical considerations and indirect evidence can be discussed.

L-type calcium channels play a role in the depolarization phase of the SA node action potential. Therefore, blocking these channels could potentially lead to a decrease in the firing rate of the SA node, resulting in bradycardia.

The available clinical data from the extensive clinical trial program for **etripamil** in PSVT do not suggest a clinically significant negative chronotropic effect on the SA node at the therapeutic dose of 70 mg. The absence of reported clinically significant sinus bradycardia in the NODE-301 trial is a key safety finding in this regard. This suggests that at the concentrations achieved through intranasal administration for PSVT treatment, **etripamil**'s effect is more pronounced on the AV node than on the SA node.

It is plausible that the SA node may be less sensitive to **etripamil** than the AV node, or that the rapid onset and short half-life of the drug limit its impact on the SA node's intrinsic pacemaker activity. Further dedicated electrophysiological studies would be required to definitively quantify the direct effects of **etripamil** on SA node function, including parameters such as sinus node recovery time and sinoatrial conduction time.

#### Conclusion

Etripamil is a potent L-type calcium channel blocker that has demonstrated significant efficacy in the termination of AV nodal-dependent PSVT. Its primary mechanism of action is the slowing of conduction and increasing the refractory period of the AV node. While there is a theoretical potential for L-type calcium channel blockers to affect SA node function, the current body of clinical evidence for etripamil does not indicate any clinically significant adverse effects on the SA node, such as severe bradycardia, at the therapeutic dose of 70 mg administered intranasally. The safety profile established in large-scale clinical trials supports its use for the intended indication without major concerns for SA node dysfunction. Future research focusing specifically on the electrophysiological effects of etripamil on the SA node could provide a more detailed understanding of its complete cardiac profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Etripamil used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ahajournals.org [ahajournals.org]
- 4. corxelbio.com [corxelbio.com]
- To cite this document: BenchChem. [Etripamil's Effect on Sinoatrial (SA) Node Function: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b607387#etripamil-s-effect-on-sinoatrial-sa-node-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com